2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[(5-phenyl-1H-imidazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-12-6-7-14(19)13(8-12)17(23)21-10-16-20-9-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNAHJDBPDGTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.
Formation of the Benzamide Core: The benzamide core is typically formed through the reaction of a substituted benzaldehyde with an amine in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of amines from the benzamide core.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may inhibit the activity of metalloenzymes. Additionally, the benzamide core can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- This may enhance interactions with biological targets like enzymes or receptors .
- Pharmacological Relevance : [11C]Raclopride (), a dopamine D2/D3 receptor ligand, shares a benzamide backbone but differs in substituents (methoxy vs. imidazolemethyl), suggesting divergent binding affinities and pharmacokinetics.
Biological Activity
2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dichloro group at positions 2 and 5 on the benzamide.
- Imidazole ring connected through a methyl bridge to a phenyl group.
The molecular formula is , with a molecular weight of approximately 353.21 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the benzimidazole class. Although specific data for this compound is limited, its structural analogs have demonstrated notable activity against various bacterial strains.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
These findings suggest that modifications in the benzimidazole framework can lead to enhanced antimicrobial effects, indicating that similar modifications may be beneficial for this compound.
Anticancer Activity
The anticancer potential of compounds similar to this compound has been investigated, particularly focusing on their effects on human colorectal carcinoma cell lines (HCT116).
Case Study: Anticancer Screening
In a study evaluating various benzimidazole derivatives:
- N9 and N18 exhibited IC50 values of 5.85 µM and 4.53 µM , respectively.
- These compounds showed greater potency than the standard drug 5-Fluorouracil (IC50 = 9.99 µM) .
This suggests that structural features similar to those in this compound may confer significant anticancer activity.
The mechanism by which benzimidazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways:
- Dihydrofolate Reductase (DHFR) : A critical target for many anticancer agents as it plays a vital role in purine synthesis.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
